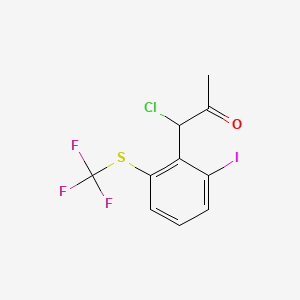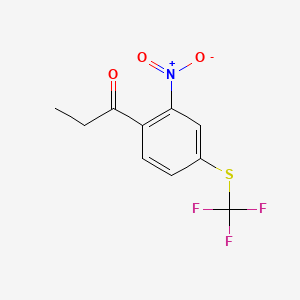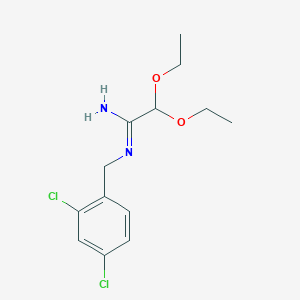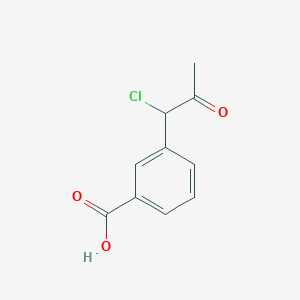
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting with the introduction of the trifluoromethylthio group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylthiolating agent. The subsequent iodination and chlorination steps are carried out under controlled conditions to ensure the selective introduction of these halogens at the desired positions on the phenyl ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Coupling Reactions: The presence of halogens makes this compound suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The halogen atoms can form halogen bonds with specific amino acid residues in proteins, modulating their activity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
1-Chloro-1-(2-chloro-6-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with chlorine instead of iodine, which may affect its reactivity and biological activity.
1-Chloro-1-(2-iodo-6-(trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of trifluoromethylthio, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of halogens and trifluoromethylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H7ClF3IOS |
|---|---|
Molekulargewicht |
394.58 g/mol |
IUPAC-Name |
1-chloro-1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,1H3 |
InChI-Schlüssel |
BFMLRKNKFDKGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1I)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)






![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)




